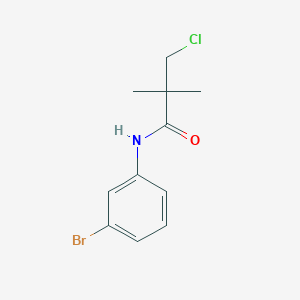

N-(3-bromophenyl)-3-chloro-2,2-dimethylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-bromophenyl)-3-chloro-2,2-dimethylpropanamide is an organic compound that features a bromophenyl group attached to a chlorinated dimethylpropanamide structure

Mecanismo De Acción

Target of Action

Similar compounds have been known to target enzymes such as enoyl-[acyl-carrier-protein] reductase [nadh] in organisms like mycobacterium tuberculosis .

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Similar compounds have been known to interfere with the fatty acid synthesis pathway by inhibiting the enoyl-[acyl-carrier-protein] reductase [nadh], an essential enzyme in this pathway .

Result of Action

Based on the known targets of similar compounds, it can be hypothesized that it may lead to the inhibition of essential enzymes, thereby affecting the normal functioning of the cells .

Métodos De Preparación

The synthesis of N-(3-bromophenyl)-3-chloro-2,2-dimethylpropanamide typically involves the reaction of 3-bromophenylamine with 3-chloro-2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

N-(3-bromophenyl)-3-chloro-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles in the presence of a suitable catalyst.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group using palladium catalysts and boron reagents.

Aplicaciones Científicas De Investigación

N-(3-bromophenyl)-3-chloro-2,2-dimethylpropanamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Materials Science: It is used in the development of new materials with specific electronic or optical properties.

Comparación Con Compuestos Similares

N-(3-bromophenyl)-3-chloro-2,2-dimethylpropanamide can be compared with other similar compounds such as:

N-(3-bromophenyl)-3-chloropropanamide: Lacks the dimethyl groups, which can affect its reactivity and biological activity.

N-(3-bromophenyl)-3-chloro-2,2-dimethylbutanamide: Has an additional carbon in the chain, which can influence its physical and chemical properties.

3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a sulfonamide group instead of the amide, leading to different chemical behavior and applications.

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Actividad Biológica

N-(3-bromophenyl)-3-chloro-2,2-dimethylpropanamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃BrClNO

- Molecular Weight : 292.59 g/mol

- Structural Features : The compound features a brominated phenyl ring and a chloro-substituted amide structure, which are critical for its biological activity.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets. It is known to inhibit various kinases, which are crucial in cell signaling pathways associated with cancer and other diseases.

Anticancer Properties

Recent studies have evaluated the compound's efficacy against several cancer cell lines. For instance, it has shown promising results in inhibiting the growth of A431 tumor cells, which overexpress the epidermal growth factor receptor (EGFR). The following table summarizes its activity compared to standard treatments:

| Compound Name | EGFR Inhibition (IC50 µM) | VEGFR-2 Inhibition (IC50 µM) | PDGFR-β Inhibition (IC50 µM) | A431 Cytotoxicity (IC50 µM) |

|---|---|---|---|---|

| This compound | 15.07 ± 3.1 | 22.6 ± 4.5 | 2.8 ± 0.42 | 49.2 ± 4.7 |

| Semaxinib | 12.9 ± 2.9 | - | - | - |

| Cisplatin | - | - | - | Similar to 14.1 ± 2.0 |

This data indicates that while this compound is not as potent as some standards, it still exhibits significant inhibitory effects on key receptors involved in tumor proliferation.

Antimicrobial Activity

In addition to anticancer properties, the compound has been investigated for its antimicrobial potential. Preliminary studies suggest that it may possess both antibacterial and antifungal activities, although specific mechanisms remain to be fully elucidated.

Case Studies

-

Study on EGFR and VEGFR Inhibition :

A study published in Journal of Medicinal Chemistry assessed the inhibition of various receptor tyrosine kinases (RTKs) by this compound. The results indicated that the compound inhibited EGFR and VEGFR-2 with moderate potency, suggesting its potential role in combination therapies for cancer treatment . -

Antimicrobial Properties :

Another investigation focused on the antimicrobial effects of halogenated amides similar to this compound. The findings highlighted its effectiveness against certain bacterial strains, paving the way for further exploration in pharmaceutical applications .

Propiedades

IUPAC Name |

N-(3-bromophenyl)-3-chloro-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO/c1-11(2,7-13)10(15)14-9-5-3-4-8(12)6-9/h3-6H,7H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXWKWMZGAXZAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)NC1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.